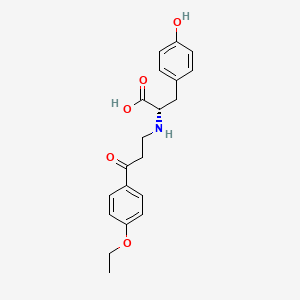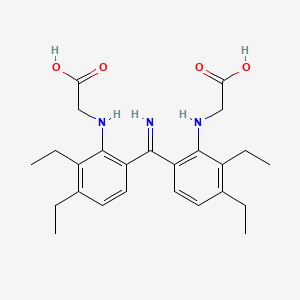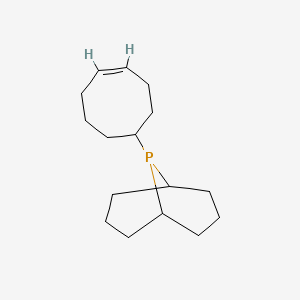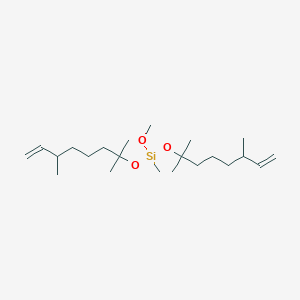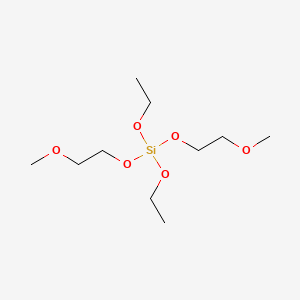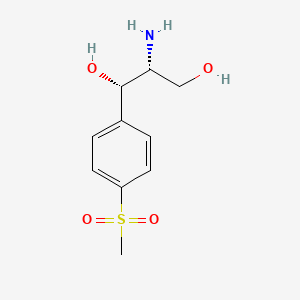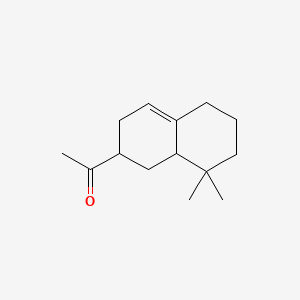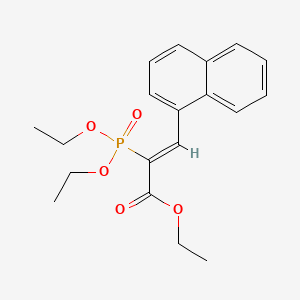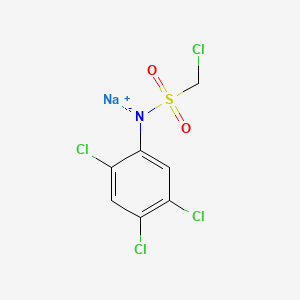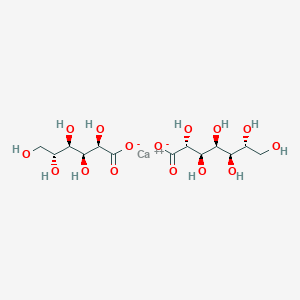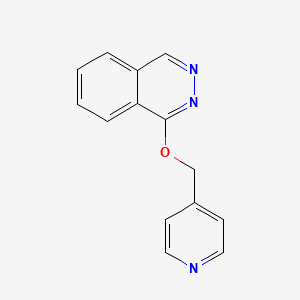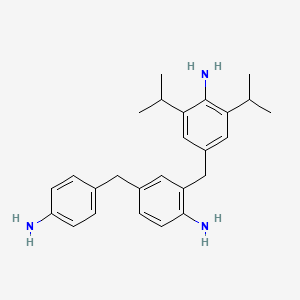
2-((4-Amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline is an organic compound characterized by its complex structure, which includes multiple aromatic rings and amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline typically involves multi-step organic reactions. One common method includes the alkylation of 4-amino-3,5-diisopropylbenzyl chloride with 4-aminobenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-((4-Amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
2-((4-Amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-((4-Amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems in biological molecules.
類似化合物との比較
Similar Compounds
- 4-Amino-3,5-diisopropylbenzylamine
- 4-Aminobenzylamine
- 2,4-Diaminotoluene
Uniqueness
Compared to similar compounds, 2-((4-Amino-3,5-diisopropylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline is unique due to its dual aromatic ring structure with multiple amino groups, which provides a higher degree of reactivity and potential for diverse applications.
特性
CAS番号 |
93859-48-4 |
|---|---|
分子式 |
C26H33N3 |
分子量 |
387.6 g/mol |
IUPAC名 |
4-[[2-amino-5-[(4-aminophenyl)methyl]phenyl]methyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C26H33N3/c1-16(2)23-14-20(15-24(17(3)4)26(23)29)13-21-12-19(7-10-25(21)28)11-18-5-8-22(27)9-6-18/h5-10,12,14-17H,11,13,27-29H2,1-4H3 |
InChIキー |
IHAKWUDOPXWXGU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=C(C=CC(=C2)CC3=CC=C(C=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


